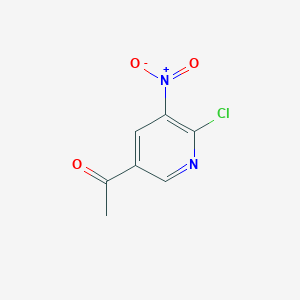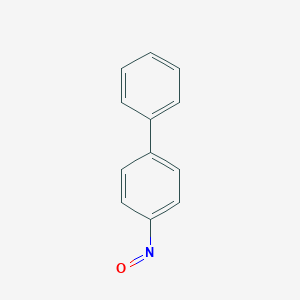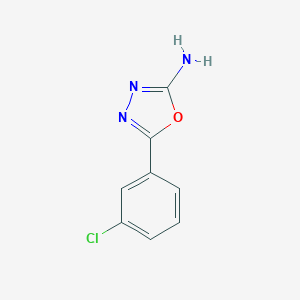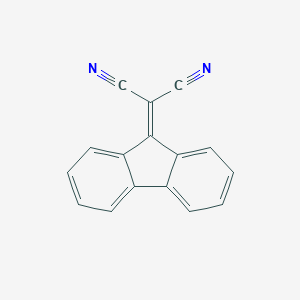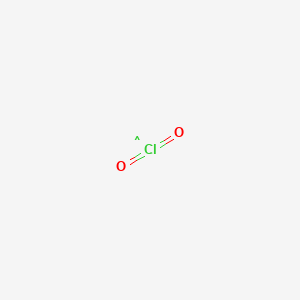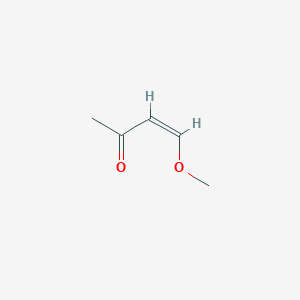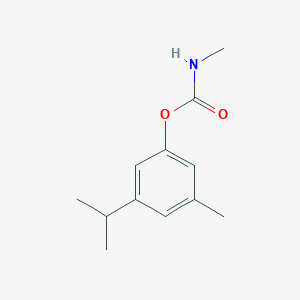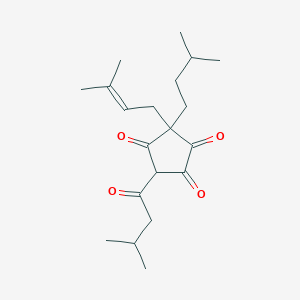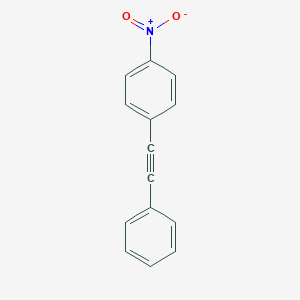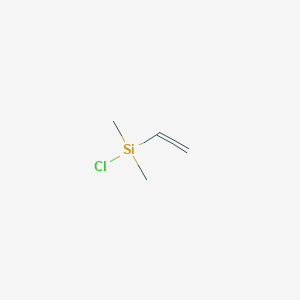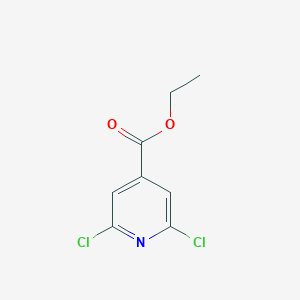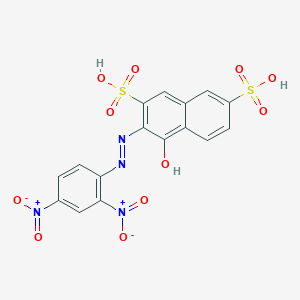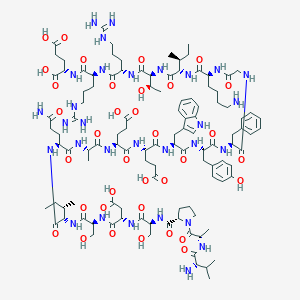![molecular formula C14H11Br2N3OS B155322 1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea CAS No. 1713-69-5](/img/structure/B155322.png)
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiourea family and is commonly referred to as DBODCMT.
Mécanisme D'action
The mechanism of action of DBODCMT is not fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of various enzymes, including tyrosinase and acetylcholinesterase. The inhibition of these enzymes leads to the disruption of various cellular processes, ultimately resulting in the observed biological effects.
Effets Biochimiques Et Physiologiques
DBODCMT has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DBODCMT has also been shown to exhibit antimicrobial activity against various bacteria and fungi. In addition, the compound has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DBODCMT has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity and yield can be easily monitored. In addition, the compound exhibits a broad range of biological activity, making it a versatile tool for various experiments. However, DBODCMT also has several limitations. The compound is relatively unstable and can degrade over time. In addition, the compound has limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for DBODCMT research. One potential direction is the development of novel materials based on DBODCMT. The compound has unique properties that make it an attractive building block for the synthesis of advanced materials. Another potential direction is the development of DBODCMT-based sensors for the detection of various analytes, including heavy metals and biological molecules. Finally, further studies are needed to fully understand the mechanism of action of DBODCMT and to identify its potential applications in various fields.
Méthodes De Synthèse
DBODCMT can be synthesized through a multistep reaction process. The first step involves the reaction of 3,5-dibromo-2,4-cyclohexadienone with methylamine to yield 1-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamine. The second step involves the reaction of the intermediate product with thiourea to yield the final product, DBODCMT. The synthesis process is relatively complex and requires careful monitoring to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
DBODCMT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBODCMT has been shown to exhibit antitumor, antimicrobial, and antifungal properties. In material science, DBODCMT has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, DBODCMT has been used as a sensor for the detection of heavy metals in water.
Propriétés
Numéro CAS |
1713-69-5 |
|---|---|
Nom du produit |
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea |
Formule moléculaire |
C14H11Br2N3OS |
Poids moléculaire |
429.1 g/mol |
Nom IUPAC |
1-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H11Br2N3OS/c15-10-6-9(13(20)12(16)7-10)8-17-19-14(21)18-11-4-2-1-3-5-11/h1-8,20H,(H2,18,19,21)/b17-8+ |
Clé InChI |
ACTYCJZKMZTNAN-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=S)NNC=C2C=C(C=C(C2=O)Br)Br |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=C(C(=CC(=C2)Br)Br)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NNC=C2C=C(C=C(C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



